5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-14(18,6-7-20-3)9-16-13(17)11-8-10(15)4-5-12(11)19-2/h4-5,8,18H,6-7,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQIRKMWAPPIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=C(C=CC(=C1)Cl)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide typically involves multiple steps, including the introduction of functional groups and the formation of the benzamide structure. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide: This compound shares a similar structure but includes a thiophene-2-sulfonamide moiety instead of a methoxybenzamide group.
5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide: This compound lacks the methoxy group present in this compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a chloro group, hydroxy group, methylthio group, and methoxybenzamide moiety, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.
The compound's molecular formula is , and it has a molecular weight of approximately 305.83 g/mol. The InChI representation is as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator of receptor signaling pathways. For instance, research indicates that similar compounds with methoxy and hydroxy substitutions can exhibit antiproliferative effects by inhibiting cancer cell growth through oxidative damage prevention .
Antiproliferative Effects
Studies have demonstrated that compounds structurally related to this compound exhibit notable antiproliferative activity against various cancer cell lines. For example, derivatives with hydroxyl and methoxy groups have shown significant activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 µM .
Antioxidative Activity
The antioxidative capacity of similar benzamide derivatives has been assessed using several spectroscopic methods. These studies indicate that the introduction of electron-donating groups enhances antioxidative properties, which may contribute to their ability to prevent oxidative stress-related cellular damage .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Notable Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antiproliferative | N/A |
| 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide | Structure | Moderate potency in kinase inhibition | N/A |
| 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide | Structure | Weak-to-moderate antiproliferative activity | N/A |
Case Studies
- Anticancer Research : A study focused on the synthesis of N-substituted benzimidazole carboxamides showed that compounds with similar structural features exhibited selective activity against MCF-7 cells. The findings suggest that modifications in substituents can significantly influence biological activity .
- Oxidative Stress Studies : Research comparing various methoxy-substituted benzamides indicated that the presence of hydroxy groups enhanced antioxidative effects across multiple assays compared to standard antioxidants like BHT .
Q & A
Q. What are the key synthetic routes for 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide?
The synthesis typically involves multi-step reactions:
- Nucleophilic substitution : Reacting 5-chloro-2-methoxybenzoic acid derivatives with thiol-containing intermediates under controlled pH and temperature (e.g., using NaHCO₃ in THF at 60°C) .
- Amide bond formation : Coupling via ethyl chloroformate or carbodiimide reagents (e.g., DCC/DMAP) in anhydrous DCM, monitored by TLC .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy at δ 3.8–4.0 ppm, hydroxy at δ 5.2–5.5 ppm) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.8 for C₁₇H₁₅ClN₂O₄S) .
- IR spectroscopy : Identifies carbonyl stretching (1680–1700 cm⁻¹) and hydroxyl groups (3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How do variations in reaction conditions (solvent, catalyst) affect the yield of the target compound?
- Solvent polarity : Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may require higher temperatures (80–100°C) for amide coupling .
- Catalysts : Pyridine or triethylamine enhances nucleophilicity in substitution reactions, increasing yields by 15–20% compared to uncatalyzed conditions .
- Reaction time : Prolonged heating (>12 hours) risks decomposition of the hydroxybutyl side chain, reducing yields by 10–30% .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Structure-activity relationship (SAR) studies : Compare analogs with modified substituents (e.g., replacing methoxy with nitro groups reduces antifungal activity by 50% ).
- Molecular docking : Predict binding affinity to target enzymes (e.g., CYP450 isoforms) using software like AutoDock Vina, validated by enzyme inhibition assays (IC₅₀ values) .
- Meta-analysis : Cross-reference biological data (e.g., IC₅₀ for cancer cell lines) from PubChem and peer-reviewed studies to identify outliers caused by assay variability .
Q. What strategies optimize the compound’s stability during in vitro biological assays?
- pH control : Use phosphate-buffered saline (pH 7.4) to prevent hydrolysis of the benzamide moiety .
- Light protection : Shield solutions from UV exposure to avoid degradation of the methylthio group .
- Cryopreservation : Store stock solutions in DMSO at -80°C, with <0.1% water content to prevent crystallization .
Methodological Notes
- Contradiction mitigation : Cross-validate synthetic protocols using PubChem’s reaction datasets (e.g., Lexichem TK 2.7.0) to standardize conditions .
- Advanced purification : Preparative HPLC (C18 column, MeCN/H₂O gradient) resolves diastereomers in hydroxybutyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
